{6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate
Description
The compound {6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate features a 1,3-benzodioxole core substituted at the 5-position with a methyl acetate group and at the 6-position with a hydroxypyrrolidinylmethyl moiety.
Properties
CAS No. |
62869-48-1 |
|---|---|
Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
[6-[(3-hydroxypyrrolidin-1-yl)methyl]-1,3-benzodioxol-5-yl]methyl acetate |
InChI |
InChI=1S/C15H19NO5/c1-10(17)19-8-12-5-15-14(20-9-21-15)4-11(12)6-16-3-2-13(18)7-16/h4-5,13,18H,2-3,6-9H2,1H3 |
InChI Key |
DMRNJIPENZCVMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC2=C(C=C1CN3CCC(C3)O)OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-((3-Hydroxypyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-yl)methyl acetate typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Core: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Hydroxypyrrolidinylmethyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzo[d][1,3]dioxole core with a hydroxypyrrolidine derivative.
Acetylation: The final step is the esterification of the hydroxyl group with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The acetate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry
Materials Science: Used in the development of new materials with specific properties such as polymers and resins.
Mechanism of Action
The mechanism by which (6-((3-Hydroxypyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-yl)methyl acetate exerts its effects depends on its interaction with specific molecular targets. The hydroxypyrrolidinyl group can interact with enzymes or receptors, potentially inhibiting or activating them. The benzo[d][1,3]dioxole core can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and functional groups:
Physicochemical Properties
- IR Spectroscopy : Analogs like 3b exhibit distinct carbonyl stretches (ester: ~1727 cm⁻¹; ketone: ~1663 cm⁻¹) , whereas the target compound would show ester C=O absorption but lack ketone signals.
- NMR Data : Alkyl acetates (e.g., compound 50) display characteristic acetate methyl protons at δ 2.0–2.1 ppm and benzodioxol aromatic protons at δ 6.7–6.9 ppm .
- Solubility : The hydroxypyrrolidine group in the target compound enhances water solubility compared to chlorophenyl or alkyl chain analogs.
Biological Activity
{6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate, a compound derived from the benzodioxole class, exhibits a range of biological activities that have garnered attention in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C14H17N1O4
- Molecular Weight : 265.29 g/mol
The presence of the hydroxypyrrolidine moiety suggests potential interactions with neurotransmitter systems, particularly in relation to cognitive and neuroprotective effects.
1. Neuropharmacological Effects
Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly those involved in cognitive functions. For instance, studies have shown that derivatives of pyrrolidine can modulate dopamine and serotonin pathways, which may lead to enhanced cognitive performance and mood stabilization.
2. Antioxidant Properties
The benzodioxole structure is known for its antioxidant capabilities. Compounds within this class have been shown to scavenge free radicals effectively, reducing oxidative stress in cellular environments. This property is crucial for neuroprotection and may contribute to the compound's potential therapeutic applications in neurodegenerative diseases.
3. Anti-inflammatory Activity
Preliminary studies suggest that {6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate exhibits anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Interaction with serotonin (5-HT) and dopamine receptors may mediate its effects on mood and cognition.
- Antioxidant Mechanism : The compound likely reduces reactive oxygen species (ROS) levels through direct scavenging or by upregulating endogenous antioxidant defenses.
- Cytokine Inhibition : By downregulating inflammatory pathways, it may alleviate symptoms associated with inflammatory diseases.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
